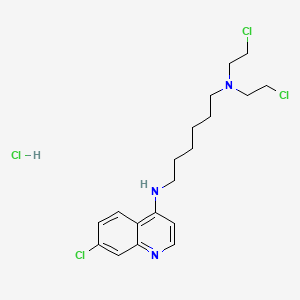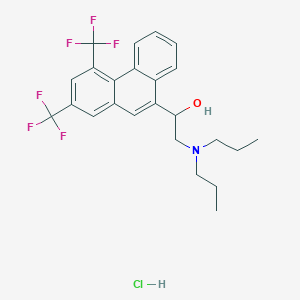
Agn-PC-0NI9FL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI9FL is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI9FL involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times. This method is often used to achieve a homogeneous chemical composition . Another method is the alcohol salt hydrolysis, which can prepare high-purity powder but is less commonly used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also employed, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .
Industrial Production Methods: In industrial settings, the co-precipitation method is often used due to its efficiency and cost-effectiveness. This method involves the mixing of precursor solutions, followed by the addition of a precipitating agent to form the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0NI9FL undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with oxygen (O₂) in an oxidation reaction, where the presence of a single Cu atom in the compound significantly increases its reactivity .
Common Reagents and Conditions: Common reagents used in these reactions include silver nitrate (AgNO₃) and sodium azide (NaN₃). The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid (HCl) produces silver chloride (AgCl) and nitric acid (HNO₃) .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI9FL has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology, it is studied for its potential use in drug delivery systems and as a component in biosensors . In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and other chronic diseases . In industry, it is used in the production of advanced materials and as a component in electronic devices .
Wirkmechanismus
The mechanism of action of Agn-PC-0NI9FL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with certain enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0NI9FL can be compared with other similar compounds, such as silver azide (AgN₃) and silver nitrate (AgNO₃). While these compounds share some similarities in their chemical properties, this compound is unique in its stability and reactivity, making it more suitable for certain applications . Other similar compounds include various silver-based catalysts and materials used in electronic devices .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study. Continued research into its preparation methods, chemical reactions, and mechanisms of action will further enhance our understanding and utilization of this compound.
Eigenschaften
CAS-Nummer |
56989-89-0 |
|---|---|
Molekularformel |
C24H26ClF6NO |
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H25F6NO.ClH/c1-3-9-31(10-4-2)14-21(32)19-12-15-11-16(23(25,26)27)13-20(24(28,29)30)22(15)18-8-6-5-7-17(18)19;/h5-8,11-13,21,32H,3-4,9-10,14H2,1-2H3;1H |
InChI-Schlüssel |
CDMMNYIPRUIVCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC=CC=C31)C(F)(F)F)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


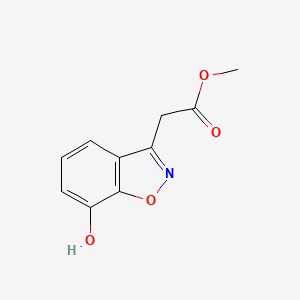
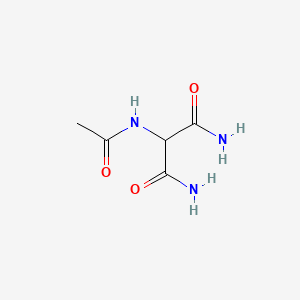
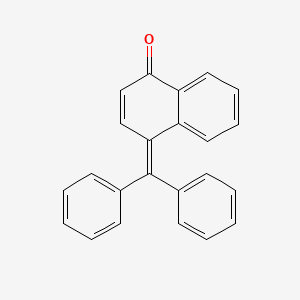
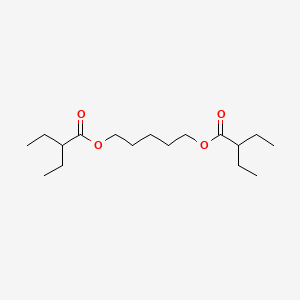
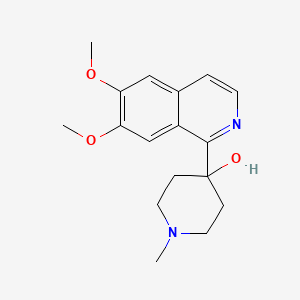
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


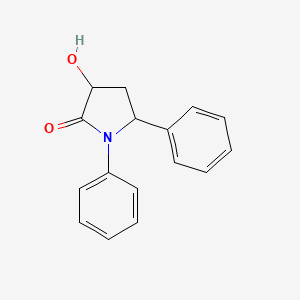

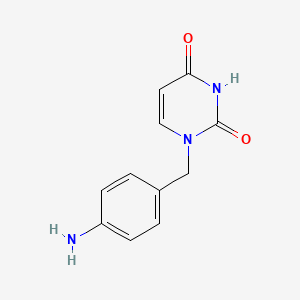

![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
